TTT 3002

Catalog No.
S548056
CAS No.
871037-95-5
M.F
C27H23N5O3
M. Wt
465.5
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TTT 3002

CAS Number

871037-95-5

Product Name

TTT 3002

IUPAC Name

(15S,16R,18R)-16-amino-N,15-dimethyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxamide

Molecular Formula

C27H23N5O3

Molecular Weight

465.5

InChI

InChI=1S/C27H23N5O3/c1-26-27(28,25(34)29-2)11-18(35-26)31-16-9-5-3-7-13(16)20-21-15(12-30-24(21)33)19-14-8-4-6-10-17(14)32(26)23(19)22(20)31/h3-10,18H,11-12,28H2,1-2H3,(H,29,34)(H,30,33)/t18-,26+,27+/m1/s1

SMILES

CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)NC)N

Solubility

Soluble in DMSO, not in water

Synonyms

TTT3002; TTT3002; TTT3002.

Description

The exact mass of the compound (15S,16R,18R)-16-amino-N,15-dimethyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxamide is 465.18009 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

TTT 3002 is a novel small molecule identified as a potent inhibitor of the FLT3 (Fms-like tyrosine kinase 3) signaling pathway, which plays a critical role in hematopoiesis and is frequently mutated in acute myeloid leukemia (AML). Specifically, TTT 3002 targets both the internal tandem duplication (ITD) and point mutations of FLT3, making it particularly relevant for treating FLT3-mutant AML. Its chemical structure belongs to the indolocarbazole class, characterized by a molecular weight of approximately 465 g/mol .

TTT 3002 functions primarily through the inhibition of FLT3 autophosphorylation. It exhibits a half maximal inhibitory concentration (IC50) ranging from 100 to 250 picomolar for this activity, showcasing its potency compared to other FLT3 inhibitors. The compound induces apoptosis in FLT3/PM-expressing cells and demonstrates significant downregulation of phosphorylated FLT3 in various leukemia cell lines, including Molm14 and MV4-11 .

In preclinical studies, TTT 3002 has shown remarkable efficacy against FLT3-ITD and FLT3 point mutations, particularly the D835Y variant, which is resistant to many existing tyrosine kinase inhibitors (TKIs). The compound has been demonstrated to induce cell cycle arrest followed by apoptosis in leukemia cells while sparing normal hematopoietic stem/progenitor cells from toxicity. In vivo studies using mouse models have indicated improved survival rates and reduced tumor burden following treatment with TTT 3002 .

TTT 3002 is primarily being explored as a therapeutic agent for patients with FLT3-mutant AML. Its ability to effectively inhibit various FLT3 mutations positions it as a promising candidate for clinical development. The compound's low toxicity profile towards normal cells enhances its potential utility in treating leukemia without adversely affecting healthy hematopoietic function .

Studies have indicated that TTT 3002 binds to the FLT3 kinase domain without direct contact with specific residues that are implicated in resistance mechanisms against other TKIs. This unique binding characteristic allows TTT 3002 to maintain efficacy even against mutations that confer resistance to other inhibitors like AC220 and sorafenib . Its broad-spectrum activity against multiple FLT3 mutations makes it a valuable subject for further interaction studies.

Several compounds share structural or functional similarities with TTT 3002, particularly within the realm of FLT3 inhibition:

Compound NameTypePotency (IC50)Unique Features
AC220Tyrosine Kinase Inhibitor~1 nMPreviously considered most potent before TTT 3002
SorafenibMulti-Kinase Inhibitor~10 nMTargets multiple pathways beyond FLT3
PKC412Tyrosine Kinase Inhibitor>100 nMLess effective against certain mutations
CEP701Tyrosine Kinase Inhibitor~10 nMEffective but less selective compared to TTT 3002

Uniqueness of TTT 3002:

  • Higher Potency: TTT 3002 has demonstrated significantly lower IC50 values compared to other known inhibitors.
  • Broad Spectrum: It effectively targets various FLT3 mutations, including those resistant to other therapies.
  • Reduced Toxicity: The compound exhibits minimal toxicity towards normal hematopoietic cells, enhancing its therapeutic window.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.9

Exact Mass

465.18009

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-02-18
1: Ma H, Nguyen B, Li L, Greenblatt S, Williams A, Zhao M, Levis M, Rudek M, Duffield A, Small D. TTT-3002 is a novel FLT3 tyrosine kinase inhibitor with activity against FLT3-associated leukemias in vitro and in vivo. Blood. 2014 Mar 6;123(10):1525-34. doi: 10.1182/blood-2013-08-523035. Epub 2014 Jan 9. PubMed PMID: 24408321; PubMed Central PMCID: PMC3945863.
2: Yao C, Johnson WM, Gao Y, Wang W, Zhang J, Deak M, Alessi DR, Zhu X, Mieyal JJ, Roder H, Wilson-Delfosse AL, Chen SG. Kinase inhibitors arrest neurodegeneration in cell and C. elegans models of LRRK2 toxicity. Hum Mol Genet. 2013 Jan 15;22(2):328-44. doi: 10.1093/hmg/dds431. Epub 2012 Oct 12. PubMed PMID: 23065705; PubMed Central PMCID: PMC3526163.

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